molecular formula C18H10F6O4 B13149573 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione CAS No. 928797-14-2

1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione

Cat. No.: B13149573
CAS No.: 928797-14-2
M. Wt: 404.3 g/mol
InChI Key: ZGFHBIJKMUFJCQ-UHFFFAOYSA-N
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Description

1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound is characterized by the presence of two trifluoroethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.

    Introduction of Trifluoroethoxy Groups: The anthracene-9,10-dione is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy groups at the 1 and 8 positions.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.

    Purification: Industrial purification methods such as crystallization and distillation are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, known for its use in dyes and organic electronics.

    1,8-Bis(2-bromoethoxy)anthracene-9,10-dione: A similar derivative with bromoethoxy groups instead of trifluoroethoxy groups.

    9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents.

Uniqueness

1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it suitable for various advanced applications in organic electronics, pharmaceuticals, and material science.

Properties

CAS No.

928797-14-2

Molecular Formula

C18H10F6O4

Molecular Weight

404.3 g/mol

IUPAC Name

1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2

InChI Key

ZGFHBIJKMUFJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F

Origin of Product

United States

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